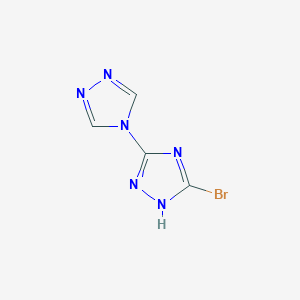

5-Brom-2H-3,4'-Bi-1,2,4-triazol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

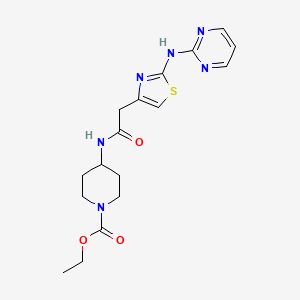

Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazoles exist as two isomers, 1,2,3-triazoles and 1,2,4-triazoles .

Synthesis Analysis

The synthesis of triazole compounds has attracted much attention due to their importance in medicinal chemistry . Various synthetic methods have been developed, including reactions from carboxylic acid, 1,3,5-triazine, oxazole, thiosemicarbazide, urea, and acid chloride .Molecular Structure Analysis

The molecular structure of triazoles involves a five-membered ring with two carbon atoms and three nitrogen atoms . The structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Chemical Reactions Analysis

Triazoles can undergo various chemical reactions. For instance, 4,5-dibromo-1H- and -2-methoxymethyl-2H 1,2,3-triazole reacted with butyllithium at low temperatures to give high yields of the corresponding 5-substituted 1,2,3-triazole .Wissenschaftliche Forschungsanwendungen

- 5-Brom-2H-3,4'-Bi-1,2,4-triazol zeigt antibakterielle Eigenschaften, was es für die Bekämpfung bakterieller Infektionen relevant macht. Forscher haben sein Potenzial als antimikrobielles Mittel untersucht .

- Die Verbindung hat antifungale Wirkungen gezeigt, die bei der Behandlung von Pilzerkrankungen wertvoll sein könnten. Seine Aktivität gegen Pilzpathogene erfordert weitere Untersuchungen .

- Studien legen nahe, dass this compound ein krebshemmendes Potenzial haben könnte. Forscher haben seine Auswirkungen auf Krebszellen untersucht, was es zu einem interessanten Kandidaten für weitere Evaluierungen macht .

- Entzündungen spielen eine entscheidende Rolle bei verschiedenen Krankheiten. Diese Verbindung hat eine entzündungshemmende Aktivität gezeigt, die für die Behandlung von Entzündungserkrankungen relevant sein könnte .

- Einige Forschungsarbeiten deuten darauf hin, dass this compound antikonvulsive Eigenschaften besitzt. Die Untersuchung seiner Auswirkungen auf die Krampfkontrolle ist unerlässlich .

- Virusinfektionen bleiben ein globales Gesundheitsproblem. Vorläufige Studien deuten darauf hin, dass diese Verbindung eine antivirale Aktivität haben könnte, was sie zu einem faszinierenden Thema für weitere virologische Forschung macht .

Antibakterielle Aktivitäten

Antifungal Aktivitäten

Antikrebs- und Antitumor-Eigenschaften

Entzündungshemmende Wirkungen

Anticonvulsivante Aktivitäten

Antivirales Potenzial

Diese Anwendungen unterstreichen die Vielseitigkeit von this compound und seine Relevanz in verschiedenen wissenschaftlichen Bereichen. Forscher erforschen weiterhin sein Potenzial in der Arzneimittelentwicklung, Materialwissenschaften und anderen Bereichen . Wenn Sie weitere Informationen benötigen oder weitere Fragen haben, zögern Sie bitte nicht, diese zu stellen! 😊

Wirkmechanismus

Target of Action

5-Bromo-2H-3,4’-bi-1,2,4-triazole is a member of the triazole family, a class of compounds known for their versatile biological activities . Triazole compounds, including 5-Bromo-2H-3,4’-bi-1,2,4-triazole, are capable of binding in the biological system with a variety of enzymes and receptors . These targets are often key players in cellular processes, and their modulation by 5-Bromo-2H-3,4’-bi-1,2,4-triazole can lead to significant biological effects.

Mode of Action

The interaction of 5-Bromo-2H-3,4’-bi-1,2,4-triazole with its targets often involves the formation of stable complexes. The presence of nitrogen atoms in the triazole ring allows for the formation of hydrogen bonds with target molecules, enhancing the compound’s binding affinity . The specific changes resulting from this interaction depend on the nature of the target and the cellular context.

Biochemical Pathways

The biochemical pathways affected by 5-Bromo-2H-3,4’-bi-1,2,4-triazole are diverse, reflecting the compound’s ability to interact with multiple targets . These pathways can include those involved in cell growth and proliferation, inflammation, and other cellular processes. The downstream effects of these pathway modulations can lead to changes in cellular behavior and overall biological response.

Pharmacokinetics

The pharmacokinetic properties of 5-Bromo-2H-3,4’-bi-1,2,4-triazole, like other triazole compounds, are generally favorable . This includes its absorption, distribution, metabolism, and excretion (ADME) properties. These properties impact the bioavailability of 5-Bromo-2H-3,4’-bi-1,2,4-triazole, influencing its ability to reach its targets and exert its biological effects.

Result of Action

The molecular and cellular effects of 5-Bromo-2H-3,4’-bi-1,2,4-triazole’s action depend on the specific targets and pathways it modulates. These effects can include changes in gene expression, protein activity, and cellular signaling . These changes can ultimately lead to alterations in cellular behavior and overall biological response.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 5-Bromo-2H-3,4'-bi-1,2,4-triazole,4'-bi-1,2,4-triazole in laboratory experiments include its availability, its low cost, its stability, and its ease of use. The main limitation of using 5-Bromo-2H-3,4'-bi-1,2,4-triazole,4'-bi-1,2,4-triazole in laboratory experiments is its toxicity. 5-Bromo-2H-3,4'-bi-1,2,4-triazole,4'-bi-1,2,4-triazole is a toxic compound and should be handled with care.

Zukünftige Richtungen

The future of 5-Bromo-2H-3,4'-bi-1,2,4-triazole,4'-bi-1,2,4-triazole is promising. Research is ongoing to explore its potential applications in the synthesis of organic compounds, pharmaceuticals, and other compounds. In addition, research is being conducted to explore its potential therapeutic applications in the treatment of diseases such as cancer and neurological disorders. In the future, 5-Bromo-2H-3,4'-bi-1,2,4-triazole,4'-bi-1,2,4-triazole may become an important tool in the development of new drugs and treatments.

Synthesemethoden

5-Bromo-2H-3,4'-bi-1,2,4-triazole,4'-bi-1,2,4-triazole can be synthesized by a variety of methods. The most common method is the reaction of 5-bromo-2H-3,4'-bi-1,2,4-triazole with a base such as sodium hydroxide or potassium hydroxide in aqueous solution. The reaction of 5-bromo-2H-3,4'-bi-1,2,4-triazole with an acid such as hydrochloric acid or sulfuric acid in aqueous solution is also possible. In addition, 5-bromo-2H-3,4'-bi-1,2,4-triazole can be synthesized by the reaction of 5-bromo-2H-3,4'-bi-1,2,4-triazole with an aldehyde or ketone in the presence of a catalyst.

Eigenschaften

IUPAC Name |

5-bromo-3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN6/c5-3-8-4(10-9-3)11-1-6-7-2-11/h1-2H,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOAWPXZEKNMGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=CN1C2=NNC(=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2389467.png)

![2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile](/img/structure/B2389468.png)

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-chloropropanoate](/img/structure/B2389474.png)

![1-methyl-4-(1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2389475.png)

![N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide](/img/structure/B2389478.png)